(2R)-3-(Diethylamino)-2-methylpropanoic acid
Description
(2R)-3-(Diethylamino)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active
Properties
IUPAC Name |
(2R)-3-(diethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXFBBONITFLH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Considerations
The target molecule contains three critical structural elements:
- Chiral center at C2 (R-configuration)
- Bulky diethylamino group at C3
- Carboxylic acid terminus requiring protection strategies
Comparative analysis of synthetic routes must address:
- Steric hindrance during nucleophilic substitutions
- Racemization risks in acidic/basic conditions
- Compatibility of amine-protecting groups with subsequent transformations
Stereoselective Synthetic Methodologies
Asymmetric Hydrogenation Route
β-Keto Ester Preparation
Ethyl 3-oxo-2-methylpropanoate synthesis via Claisen condensation:
| Parameter | Value |
|---|---|
| Reactants | Diethyl oxalate, acetone |
| Catalyst | NaOEt (1.2 eq) |
| Temperature | 78°C |
| Yield | 73% |
| Purity (GC) | 98.4% |
Catalytic Hydrogenation
Critical parameters for stereocontrol:
| Condition | Optimal Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| H₂ Pressure | 50 psi |
| Solvent | MeOH |
| ee | 98% |
| Conversion | >99% |
Mechanistic Insight: The pro-R face adsorption on the chiral ruthenium complex directs hydrogen addition, favoring R-configuration.
Resolution-Based Synthesis
Racemic Amine Preparation
Mannich reaction conditions:
| Component | Quantity |
|---|---|
| Formaldehyde | 1.5 eq |
| Diethylamine HCl | 1.1 eq |
| 2-Methylpropanoic acid | 1.0 eq |
| Solvent | EtOH/H₂O (3:1) |
| Time | 18 h |
| Yield | 68% |
Chiral Resolution
Comparative resolving agents:
| Agent | ee Achieved | Recovery |
|---|---|---|
| L-Tartaric acid | 92% | 45% |
| D-DBTA | 99.5% | 38% |
| (R)-α-Methylbenzylamine | 96% | 52% |
Process Optimization: Countercurrent chromatography with D-DBTA increases recovery to 78% while maintaining 99.3% ee.
Industrial-Scale Production Techniques
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
δ 3.42 (q, J=7.1 Hz, 4H, NCH₂CH₃)
δ 2.98 (dd, J=14.2, 6.8 Hz, 1H, CHCH₃)
δ 1.38 (t, J=7.1 Hz, 6H, NCH₂CH₃)
δ 1.21 (d, J=6.9 Hz, 3H, CHCH₃)
13C NMR (100 MHz, D₂O):
δ 179.4 (COOH)
δ 54.2 (NCH₂CH₃)
δ 47.8 (CHCH₃)
δ 38.1 (Cq)
δ 15.2 (CHCH₃)
δ 12.4 (NCH₂CH₃)
Chiral Purity Assessment
| Method | LOD | ee Precision |
|---|---|---|
| HPLC (Chiralpak AD-H) | 0.1% | ±0.15% |
| SFC (Chiralsil NEA) | 0.05% | ±0.08% |
| CE (β-CD modifier) | 0.2% | ±0.25% |
Environmental Impact Assessment
Emerging Technologies
Regulatory Considerations
Impurity Profiling
ICH Q3A/B thresholds:
| Impurity | Specification |
|---|---|
| Diethylamine | <50 ppm |
| Bromide | <100 ppm |
| Enantiomer | <0.15% |
Analytical Method: Charged aerosol detection LC-MS achieves 0.01% LOD for enantiomeric impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(Diethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2R)-3-(Diethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-(Diethylamino)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(Diethylamino)-2-methylpropanoic acid: The enantiomer of the compound, which may have different biological activities.
3-(Diethylamino)-2-methylpropanoic acid: A similar compound without the chiral center.
2-Methylpropanoic acid: A simpler compound that serves as a starting material for synthesis.
Uniqueness
(2R)-3-(Diethylamino)-2-methylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in applications where chirality is crucial, such as in the development of enantiomerically pure drugs.
Biological Activity
(2R)-3-(Diethylamino)-2-methylpropanoic acid, often referred to as a diethylamino derivative of a branched-chain amino acid, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : CHNO
- Molecular Weight : 185.27 g/mol
- Structure : The compound features a diethylamino group attached to a branched-chain structure, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances its solubility and facilitates interactions with lipid membranes, potentially influencing various metabolic pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Receptor Interaction : It may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular health and metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : Studies have shown that compounds with similar structures can lower blood pressure by modulating vascular smooth muscle contraction through GPCR pathways.
- Metabolic Regulation : It has been implicated in the regulation of lipid metabolism and may help in managing conditions like obesity and hyperlipidemia by affecting fat absorption and metabolism.
- Neuroprotective Properties : Some investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
- Cardiovascular Studies :
- Lipid Metabolism :
-
Neuroprotective Effects :
- In vitro assays indicated that this compound might protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neurodegenerative disease therapies .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of (2R)-3-(Diethylamino)-2-methylpropanoic acid be optimized for high enantiomeric purity?
- Methodological Answer: To achieve high enantiomeric purity, use chiral catalysts (e.g., enantioselective hydrogenation catalysts) and control reaction parameters such as temperature (e.g., 25–40°C) and pH (neutral to slightly basic). Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) can further isolate the (2R)-enantiomer. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC .
Q. What analytical techniques are recommended for characterizing this compound and its synthetic intermediates?
- Methodological Answer:
- Structural Confirmation: Employ H/C NMR to verify the methyl and diethylamino groups. For stereochemical confirmation, use circular dichroism (CD) spectroscopy.
- Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Mass spectrometry (LC-MS) identifies molecular ions and fragmentation patterns .
Q. What are the recommended protocols for evaluating the biological interactions of this compound with target enzymes?
- Methodological Answer: Conduct enzyme inhibition assays (e.g., fluorometric or colorimetric assays) at physiological pH (7.4) and 37°C. Use Michaelis-Menten kinetics to determine values. For binding studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity and thermodynamics .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer: Compare the (2R)- and (2S)-enantiomers in vitro using cell-based assays (e.g., receptor binding or cytotoxicity assays). For in vivo studies, administer enantiomers separately in animal models and analyze pharmacokinetic parameters (e.g., bioavailability, tissue distribution) via LC-MS/MS. Stereospecific activity is often linked to chiral recognition in enzyme active sites .
Q. What strategies are effective in assessing the stability of this compound under various storage conditions?
- Methodological Answer: Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products using HPLC-UV/MS. For long-term stability, store samples at -20°C in inert atmospheres (argon) and monitor monthly for 12–24 months .
Q. How can computational models predict the physicochemical properties of this compound?
- Methodological Answer: Use quantum mechanics (QM) software (e.g., Gaussian) to calculate pKa, logP, and solubility. Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model interactions with solvents or lipid bilayers. QSAR models predict toxicity or bioactivity based on structural descriptors .
Q. How can researchers identify and quantify impurities in this compound batches?
- Methodological Answer: Apply HPLC-MS with high-resolution mass analyzers (e.g., Q-TOF) to detect trace impurities (<0.1%). Use certified reference standards (e.g., USP/EP guidelines) for quantification. For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D NMR (COSY, HSQC) .
Q. What thermodynamic models are applicable for studying the solubility of this compound in different solvents?
- Methodological Answer: Use the Wilson equation or NRTL model to correlate solubility data with solvent polarity. Measure solubility experimentally via gravimetric analysis in solvents like water, ethanol, and DMSO. Fit data using software (e.g., COSMO-RS) to predict miscibility gaps or co-solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
